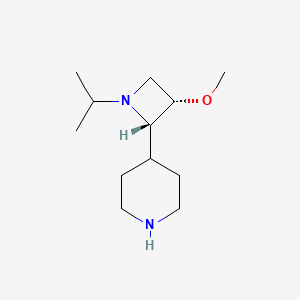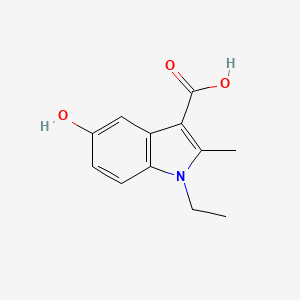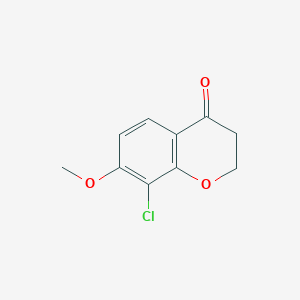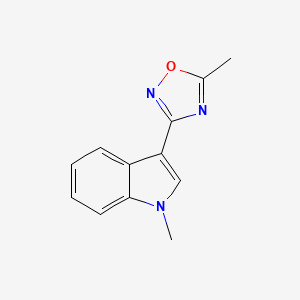![molecular formula C13H11NO2 B15068336 4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)
4-Ethoxyfuro[2,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxyfuro[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family. . The unique structure of this compound, which includes a fused furan and quinoline ring system, makes it an interesting subject for research and development.
Preparation Methods
The synthesis of 4-Ethoxyfuro[2,3-b]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot synthesis can be performed using a heterogeneous solution of nitroarene, ethanol, and titanium dioxide (TiO2) upon irradiation with UV light . This method is advantageous due to its simplicity and efficiency.
Industrial production methods often focus on optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
4-Ethoxyfuro[2,3-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as zinc (Zn) in acetic acid (AcOH) .
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can produce quinoline-2,4-dione, while reduction with Zn/AcOH can yield tetrahydroquinoline derivatives .
Scientific Research Applications
4-Ethoxyfuro[2,3-b]quinoline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, this compound derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with various biological targets makes them valuable in drug discovery and development.
Medicine: The compound’s derivatives are being investigated for their therapeutic potential in treating infectious diseases, cancer, and inflammatory conditions. Their diverse biological activities make them promising candidates for new drug development.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxyfuro[2,3-b]quinoline and its derivatives involves interactions with specific molecular targets and pathways . For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death .
In addition to their antibacterial activity, quinoline derivatives can also modulate various signaling pathways involved in inflammation, apoptosis, and cell proliferation. These interactions contribute to their anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
4-Ethoxyfuro[2,3-b]quinoline can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and 2-hydroxyquinoline . While these compounds share a quinoline core structure, their unique substituents and functional groups confer different biological activities and chemical properties.
4-Hydroxy-2-quinolones: These compounds are known for their antimicrobial and anticancer activities.
2-Hydroxyquinoline: This compound exhibits antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its fused furan-quinoline structure, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-ethoxyfuro[2,3-b]quinoline |
InChI |
InChI=1S/C13H11NO2/c1-2-15-12-9-5-3-4-6-11(9)14-13-10(12)7-8-16-13/h3-8H,2H2,1H3 |
InChI Key |
SMZJVUVNROXPST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=COC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


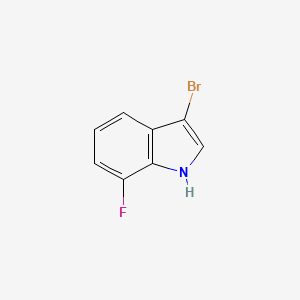
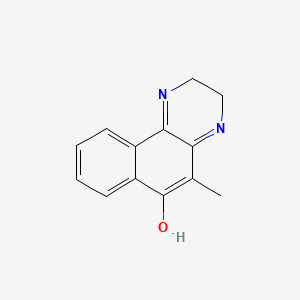
![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine](/img/structure/B15068273.png)
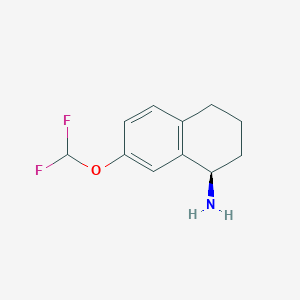

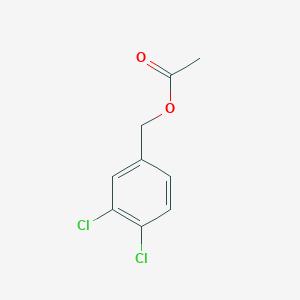
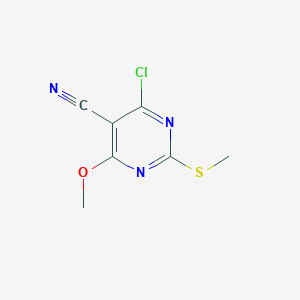

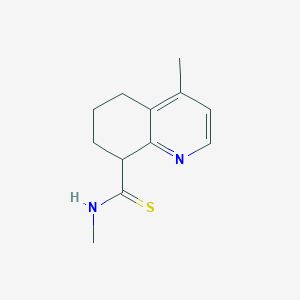
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
